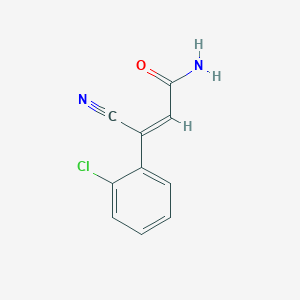
2-Chloro-beta-cyanocinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-beta-cyanocinnamamide is an organic compound with the molecular formula C10H7ClN2O It is a derivative of cinnamamide, characterized by the presence of a chlorine atom and a cyano group attached to the cinnamamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-beta-cyanocinnamamide typically involves the reaction of 2-chlorobenzaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-beta-cyanocinnamamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding oximes or nitriles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cinnamamides.
Reduction: Formation of 2-chloro-beta-aminocinnamamide.
Oxidation: Formation of oximes or nitriles.
Aplicaciones Científicas De Investigación
2-Chloro-beta-cyanocinnamamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-beta-cyanocinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-alpha-cyanocinnamamide
- 4-Chloro-beta-cyanocinnamamide
- 2-Bromo-beta-cyanocinnamamide
Uniqueness
2-Chloro-beta-cyanocinnamamide is unique due to the specific positioning of the chlorine and cyano groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of the chlorine atom enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the cyano group provides a versatile functional handle for further chemical modifications.
Propiedades
Número CAS |
63938-23-8 |
|---|---|
Fórmula molecular |
C10H7ClN2O |
Peso molecular |
206.63 g/mol |
Nombre IUPAC |
(Z)-3-(2-chlorophenyl)-3-cyanoprop-2-enamide |
InChI |
InChI=1S/C10H7ClN2O/c11-9-4-2-1-3-8(9)7(6-12)5-10(13)14/h1-5H,(H2,13,14)/b7-5+ |
Clave InChI |
VMGSZGNPBIXPHG-FNORWQNLSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C(=C/C(=O)N)/C#N)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(=CC(=O)N)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14502204.png)
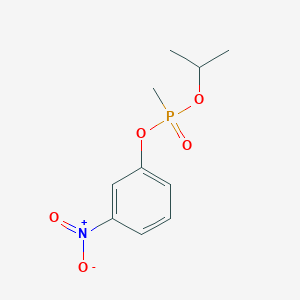
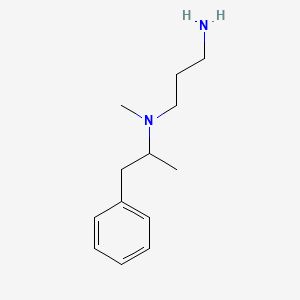

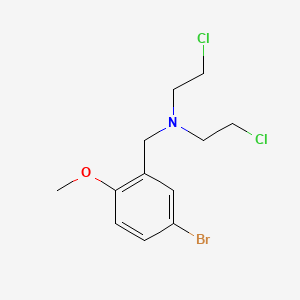
![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502239.png)
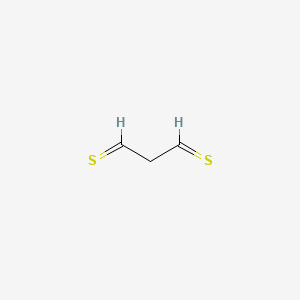

![N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N'-phenylurea](/img/structure/B14502261.png)
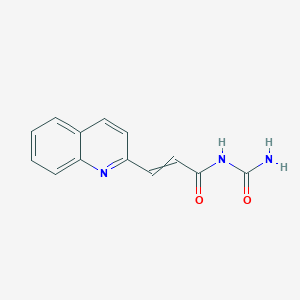
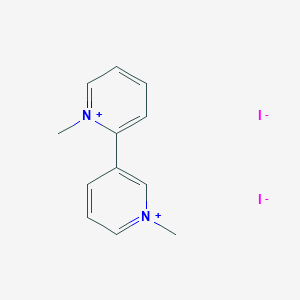
![N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide](/img/structure/B14502276.png)


